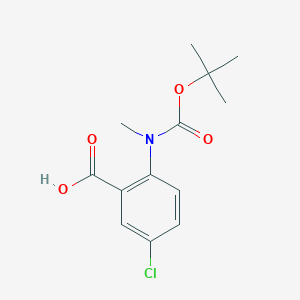

2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid

Übersicht

Beschreibung

“2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid” is a derivative of DAP, which is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor . It is a monoprotected derivative of DAP .

Synthesis Analysis

The synthesis of this compound involves several steps. The yield of the synthesis process is reported to be 95% . The synthesis process involves the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The synthesis can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques. The compound has a molecular weight of 242 . The 1H-NMR and 13C-NMR spectra provide detailed information about the structure of the compound . The crystal structure of a related compound has been determined, providing further insights into the structure of this class of compounds .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The tert-butyloxycarbonyl (Boc) group is used as a protecting group in these reactions . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques. The compound has a molecular weight of 242 . The 1H-NMR and 13C-NMR spectra provide detailed information about the structure of the compound .Wissenschaftliche Forschungsanwendungen

-

Synthesis and Crystal Structure Analysis

- Field : Crystallography

- Application : This compound has been used in the synthesis of methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate .

- Method : The synthesis and crystal structure were analyzed using X-ray diffraction .

- Results : The crystal structure was determined to be monoclinic, with specific measurements for the a, b, and c axes, and a volume of 1999.62 (14) ų .

-

Synthesis of Erythro (±) and Threo (±) Isomers

- Field : Organic Chemistry

- Application : This compound has been used in the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate .

- Method : The erythro (±) isomer was obtained using sodium borohydride in methanol at -40°C. The erythro isomer was then converted into its threo (±) isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

- Results : The erythro (±) isomer was obtained in excellent yield (93%), and the threo (±) isomer was obtained with 100% efficiency .

-

Dipeptide Synthesis

- Field : Biochemistry

- Application : This compound has been used in the synthesis of dipeptides .

- Method : The compound was used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .

- Results : The dipeptides were obtained in satisfactory yields in 15 minutes .

-

Deprotection of the N-tert‐butyloxycarbonyl (N-Boc) Group

- Field : Organic Chemistry

- Application : This compound has been used in the deprotection of the N-Boc group .

- Method : The deprotection was achieved using three equivalents of oxalyl chloride in methanol .

- Results : The deprotection of tert-butyl carbamates was achieved with good-to-excellent yields .

-

Synthesis of Gramicidin S Cyclic Analogs

- Field : Biochemistry

- Application : This compound has been used in the synthesis of gramicidin S cyclic analogs .

- Method : The compound was used as a starting material in the solid phase synthesis of gramicidin S cyclic analogs .

- Results : The cyclic analogs were synthesized with antibiotic and hemolytic activities .

-

Synthesis of HCV Protease Inhibitor Modified Analogs

- Field : Virology

- Application : This compound has been used in the synthesis of HCV protease inhibitor modified analogs .

- Method : The compound was used as a starting material in the solid phase synthesis of HCV protease inhibitor modified analogs .

- Results : The modified analogs were synthesized successfully .

Eigenschaften

IUPAC Name |

5-chloro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(4)10-6-5-8(14)7-9(10)11(16)17/h5-7H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSUEKNXBQVILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654381 | |

| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid | |

CAS RN |

886362-04-5 | |

| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one](/img/structure/B1436571.png)

![N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B1436572.png)

![2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1436574.png)

![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436576.png)

![5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid](/img/structure/B1436581.png)

![2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1436589.png)